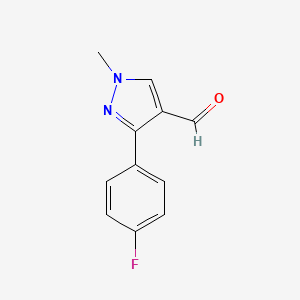

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Overview

Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (3-FPMC) is a pyrazole-based aldehyde, a type of chemical compound that contains an aldehyde group in its structure. 3-FPMC is a novel compound that has attracted considerable interest in recent years due to its potential applications in scientific research. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Insights

- Synthesis and Crystal Structures : 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is involved in the synthesis of various N-substituted pyrazolines. These compounds are synthesized by condensing chalcones with hydrazine hydrate in the presence of different aliphatic acids. The crystal structures reveal specific dihedral angles between the pyrazole and the fluoro-substituted rings, providing insights into their geometric configuration (Loh et al., 2013).

Molecular Properties and Docking Studies

- Infrared Spectrum and Molecular Docking : The compound's molecular structure and vibrational frequencies have been analyzed both experimentally and theoretically. The studies include molecular docking, revealing potential phosphodiesterase inhibitory activity and crucial molecular interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase. These findings highlight the compound's significance in pharmacological research and its role in nonlinear optics (Mary et al., 2015).

Medicinal and Biological Applications

- Novel Drug Discoveries : Pyrazoles like 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde have been identified as active molecules in novel drug discovery. The synthesis of derivatives and their evaluation for properties like antioxidant, anti-breast cancer, and anti-inflammatory effects illustrate the compound's potential in medicinal chemistry. Molecular docking studies further support their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Chemico-Physical Characterization

- Antimicrobial Activity of Chitosan Derivatives : Derivatives of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde have been synthesized and characterized for their antimicrobial activity. The study reveals that the antimicrobial activity varies depending on the type of Schiff base moiety, offering a potential avenue for the development of new antimicrobial agents (Hamed et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells .

Mode of Action

It’s worth noting that compounds with similar structures, such as gefitinib, inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could potentially impact their bioavailability .

Result of Action

Similar compounds have shown potent antiproliferative activity against certain cancer cell lines .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. For instance, a synthesized pyridazinone analog showed anti-corrosion characteristics on carbon steel in a 1-M HCl medium . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature .

properties

IUPAC Name |

3-(4-fluorophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-9(7-15)11(13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGWWNFZSAQDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651048 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

689250-53-1 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689250-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

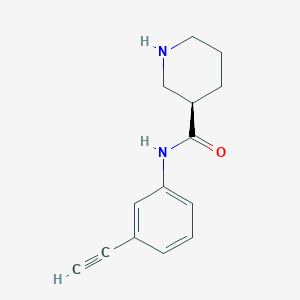

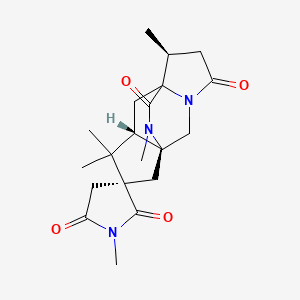

![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)

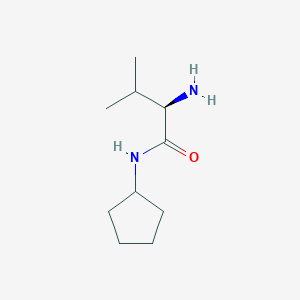

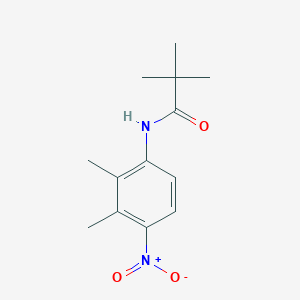

![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

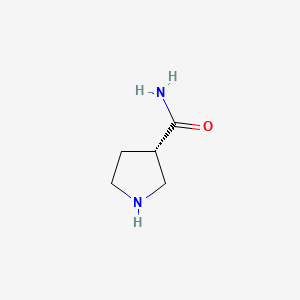

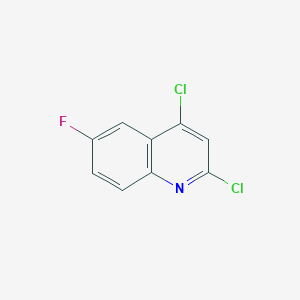

![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)

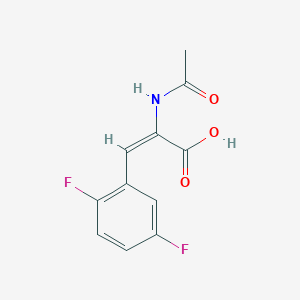

![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)